11-Hydroxy-9,12-octadecadienoic acid

Description

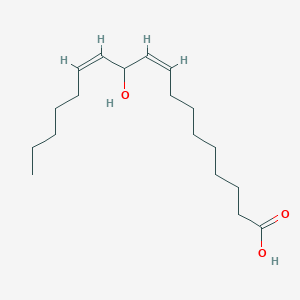

Structure

3D Structure

Properties

CAS No. |

143288-68-0 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15,17,19H,2-10,13,16H2,1H3,(H,20,21)/b14-11-,15-12- |

InChI Key |

GIJZWHLTBMCTJV-GFCQZRJLSA-N |

SMILES |

CCCCCC=CC(C=CCCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCC/C=C\C(/C=C\CCCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CC(C=CCCCCCCCC(=O)O)O |

Synonyms |

11-HODE 11-hydroxy-9,12-octadecadienoic acid 11-hydroxy-9Z,12Z-octadecadienoic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 11 Hydroxy 9,12 Octadecadienoic Acid

Precursor Lipid Metabolism: Linoleic Acid and Polyunsaturated Fatty Acids as Substrates

The primary precursor for the synthesis of 11-HODE is linoleic acid, an essential omega-6 polyunsaturated fatty acid. Linoleic acid is abundant in the modern diet and is a fundamental component of cellular membranes. It serves as a substrate for various enzymatic reactions that lead to the production of a class of signaling molecules known as oxylipins, which includes 11-HODE. mdpi.com

The initial step in the formation of 11-HODE involves the oxidation of linoleic acid. This can occur through both enzymatic and non-enzymatic pathways. nih.gov The enzymatic pathways are highly specific and are the primary focus of this article. Polyunsaturated fatty acids, in general, are susceptible to oxidation due to the presence of multiple double bonds in their chemical structure. wikipedia.org This reactivity makes them ideal substrates for enzymes that introduce oxygen to form hydroperoxy derivatives, which are then further metabolized to hydroxy fatty acids like 11-HODE. nih.gov

Enzymatic Synthesis Pathways of 11-Hydroxy-9,12-octadecadienoic Acid

The enzymatic synthesis of 11-HODE is a multi-step process involving several key enzymes. These pathways are responsible for the controlled and specific production of 11-HODE, which is crucial for its function as a signaling molecule.

Lipoxygenase-Dependent Mechanisms and Stereochemical Outcomes

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov In the context of 11-HODE synthesis, LOXs play a pivotal role. The reaction begins with the abstraction of a hydrogen atom from the C-11 position of linoleic acid, which is a highly stereoselective process. nih.gov

Manganese lipoxygenase (Mn-LO) can oxygenate linoleic acid to produce a mixture of hydroperoxides, including 11(S)-hydroperoxy-9Z,12Z-octadecadienoic acid (11(S)-HPODE). nih.gov This intermediate is then reduced to 11(S)-HODE. The stereochemistry of the final product is tightly controlled by the specific lipoxygenase enzyme involved. For example, studies have shown that different lipoxygenases can produce either the (S) or (R) enantiomer of 11-HODE. nih.gov

The stereochemical outcome is significant because the biological activity of 11-HODE is often dependent on its specific three-dimensional structure. The precise control exerted by lipoxygenases ensures that the correct stereoisomer is produced for a particular biological function.

Hydroperoxide Isomerase Activity and Subsequent Conversions

Following the initial lipoxygenase-catalyzed reaction, the resulting hydroperoxide intermediate, 11-HPODE, can be further metabolized by other enzymes. One such enzyme is hydroperoxide isomerase. nih.govnih.gov This enzyme can convert the hydroperoxide into other bioactive molecules. While the primary product of 11-HPODE reduction is 11-HODE, hydroperoxide isomerase can catalyze the formation of other compounds, adding another layer of complexity to the metabolic pathway. portlandpress.com

The activity of hydroperoxide isomerase can vary depending on the tissue and cellular context, leading to a diverse array of potential products derived from the initial 11-HPODE intermediate.

Allene Oxide Synthase Pathway Involvement

The allene oxide synthase (AOS) pathway is another important route for the metabolism of fatty acid hydroperoxides. nih.gov Allene oxide synthase can act on 13(S)-hydroperoxy-9(Z), 11(E), 15(Z)-octadecatrienoic acid to produce an unstable allene oxide. nih.gov While the direct involvement of AOS in the synthesis of 11-HODE is not as well-characterized as the lipoxygenase pathway, it represents a potential branch point in the metabolism of linoleic acid-derived hydroperoxides. The activity of AOS is particularly relevant in plants, where it is a key enzyme in the biosynthesis of jasmonic acid, a plant hormone involved in defense responses. nih.govnih.gov

Microbial Biotransformation Routes

Microorganisms are capable of a vast array of metabolic reactions, including the biotransformation of fatty acids. medcraveonline.com Certain bacteria and fungi can metabolize linoleic acid to produce 11-HODE. nih.gov This process is of interest for biotechnological applications, as it offers a potential method for the large-scale production of 11-HODE and other valuable fatty acid derivatives. researchgate.net The enzymes involved in microbial biotransformation are often distinct from those found in mammals and plants, providing a unique set of tools for the synthesis of specific stereoisomers of 11-HODE.

Other Enzymatic Systems and Proposed Catalytic Activities

In addition to the well-established pathways, other enzymatic systems may also contribute to the synthesis of 11-HODE. For example, certain cytochrome P450 enzymes have been shown to metabolize fatty acids and could potentially be involved in the formation of 11-HODE. nih.gov The ongoing research in this area continues to uncover new enzymes and pathways that contribute to the complex metabolic network of fatty acid signaling molecules. The diversity of these enzymatic systems highlights the importance of 11-HODE and other oxylipins in a wide range of biological processes.

Non-Enzymatic Synthesis Pathways: Free Radical and Autoxidation Processes

This compound can be formed non-enzymatically from its precursor, linoleic acid, through processes involving free radicals and autoxidation. These pathways are particularly relevant in contexts of oxidative stress. The initial and critical step in these reactions is the abstraction of a hydrogen atom from the C-11 position of linoleic acid, which is a bis-allylic position, making it particularly susceptible to hydrogen abstraction.

In the presence of reactive oxygen species (ROS), a free radical can attack the linoleic acid molecule, leading to the formation of a carbon-centered radical at the C-11 position. This radical then reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical intermediate is subsequently reduced to an 11-hydroperoxy-9,12-octadecadienoic acid (11-HpODE) intermediate. This reduction can be facilitated by antioxidant molecules that donate a hydrogen atom. Finally, the relatively unstable hydroperoxide group of 11-HpODE is reduced to a more stable hydroxyl group, yielding this compound. This reduction can occur via various cellular peroxidases.

Autoxidation follows a similar free-radical chain reaction mechanism. The process begins with an initiation phase where a radical is formed. During the propagation phase, this radical reacts with oxygen to form the peroxyl radical, which can then abstract a hydrogen from another linoleic acid molecule, creating a new lipid radical and a lipid hydroperoxide (11-HpODE), thus continuing the chain reaction.

It is noteworthy that the formation of 11-HpODE is less common than the formation of 9- and 13-hydroperoxides during the autoxidation of linoleic acid, but it is a recognized product of these non-enzymatic oxidation processes.

Stereochemical Analysis of this compound Formation

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl group at the C-11 chiral center and the geometric configuration of the double bonds at the C-9 and C-12 positions.

In non-enzymatic synthesis pathways, such as free radical-mediated oxidation and autoxidation, the attack by molecular oxygen on the carbon-centered radical can occur from either face of the molecule with approximately equal probability. Consequently, these processes typically result in the formation of a racemic mixture of the two possible stereoisomers of the hydroxyl group. This means that both the (11R)-hydroxy-9,12-octadecadienoic acid and (11S)-hydroxy-9,12-octadecadienoic acid enantiomers are produced in roughly equal amounts. This is in contrast to enzymatic reactions, which are often highly stereospecific and produce predominantly one enantiomer.

The precursor fatty acid, linoleic acid, has two cis double bonds, which in the Cahn-Ingold-Prelog system are designated as (Z). The chemical name for linoleic acid is (9Z,12Z)-octadecadienoic acid. Research into the autoxidation of linoleic acid has shown that the formation of the 11-hydroperoxide intermediate can occur without the isomerization of the double bonds at the 9,10 and 12,13 positions. Therefore, the resulting this compound predominantly retains the original geometric configuration of the double bonds from linoleic acid. The primary isomer formed through this non-enzymatic pathway is 11-hydroxy-9Z,12Z-octadecadienoic acid.

| Stereochemical Feature | Configuration | Notes |

|---|---|---|

| Hydroxyl Group (C-11) | Racemic (R/S) | Non-specific nature of free radical attack leads to a mixture of both enantiomers. |

| Double Bond (C-9) | Z (cis) | Retains the original configuration from the linoleic acid precursor. |

| Double Bond (C-12) | Z (cis) | Retains the original configuration from the linoleic acid precursor. |

Downstream Metabolic Fates and Derivatives of this compound

Once formed, this compound can undergo further metabolic transformations, leading to a variety of derivatives with different biological activities.

One of the primary catabolic pathways for fatty acids is beta-oxidation, a process that sequentially shortens the carbon chain. Studies on related hydroxy fatty acids, such as 13-hydroxyoctadecadienoic acid (13-HODE), have demonstrated that they can be metabolized via peroxisomal beta-oxidation. nih.gov This process likely also applies to this compound.

In this pathway, the fatty acid is broken down by the removal of two-carbon units in the form of acetyl-CoA in each cycle. For a hydroxylated fatty acid like this compound, this would result in the formation of shorter-chain hydroxy fatty acids. For example, after one round of beta-oxidation, a 16-carbon dienoic acid with a hydroxyl group at the C-9 position would be formed. Subsequent cycles would produce even shorter hydroxylated metabolites. These chain-shortened metabolites are generally more water-soluble, which facilitates their excretion. Peroxisomal beta-oxidation is particularly important for the metabolism of very long-chain and modified fatty acids that are not ideal substrates for mitochondrial beta-oxidation.

The hydroxyl group of this compound can be oxidized to a keto group, a reaction catalyzed by dehydrogenase enzymes. This conversion results in the formation of 11-keto-9,12-octadecadienoic acid. This metabolic step is analogous to the conversion of other hydroxy fatty acids, such as the oxidation of 13-HODE to 13-keto-octadecadienoic acid by NAD⁺-dependent dehydrogenases. wikipedia.org The formation of such keto-derivatives represents a significant metabolic transformation that can alter the biological activity of the molecule. The introduction of the keto group increases the polarity of the fatty acid and can change its interaction with cellular receptors and enzymes. The existence of compounds like 11-keto-9(E),12(E)-octadecadienoic acid has been reported, indicating that this metabolic conversion does occur. nih.gov

| Metabolic Pathway | Key Enzymes/Processes | Resulting Products |

|---|---|---|

| Beta-Oxidation | Peroxisomal enzymes | Chain-shortened hydroxy fatty acids (e.g., 9-hydroxy-hexadecadienoic acid) and Acetyl-CoA |

| Oxidation | Dehydrogenases | 11-keto-9,12-octadecadienoic acid |

Formation of Epoxides and Dihydroxy Compounds

The metabolic fate of hydroxyoctadecadienoic acids (HODEs), including this compound (11-HODE), can involve further enzymatic transformations to produce more complex signaling molecules such as epoxides and dihydroxy compounds. While direct pathways originating from 11-HODE are a subject of ongoing research, the formation of analogous structures from closely related precursors provides significant insight into these potential metabolic routes.

A key pathway involves the action of enzymes with hydroperoxide isomerase functionality. For example, the enzyme eLOX3 can metabolize 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), a precursor to 13-HODE, into various hydroxy-epoxides. Notably, this conversion can yield 11-hydroxy-12,13-epoxyoctadecenoic acid (11-OH-12,13-EpOME), an epoxide bearing the hydroxyl group at the C-11 position. portlandpress.com This demonstrates a clear enzymatic route for the formation of an 11-hydroxy-epoxide structure from a common linoleic acid metabolite.

Once formed, these hydroxy-epoxide intermediates can be further metabolized through hydrolysis. This reaction is catalyzed by a class of enzymes known as epoxide hydrolases (EHs), which are widespread and act on a variety of lipid epoxides. wikipedia.orgnih.gov Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring, opening it to form a vicinal diol. wikipedia.orgnih.gov In the context of a hydroxy-epoxide like 11-OH-12,13-EpOME, this hydrolysis would result in the formation of a trihydroxy-octadecenoic acid (TriHOME), specifically a triol such as 11,12,13-TriHOME. portlandpress.com Soluble epoxide hydrolase (sEH) is particularly known for converting fatty acid epoxides into their corresponding diols, which often alters their biological activity. nih.gov

The table below summarizes the enzymatic steps that could lead to the formation of epoxides and dihydroxy compounds related to 11-HODE.

| Precursor Molecule | Enzyme | Intermediate Product | Enzyme | Final Product |

| 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE) | eLOX3 (hydroperoxide isomerase) | 11-Hydroxy-12,13-epoxyoctadecenoic acid (11-OH-12,13-EpOME) | Epoxide Hydrolase (e.g., sEH) | 11,12,13-Trihydroxyoctadecenoic acid (11,12,13-TriHOME) |

Stability of Hydroxy Fatty Acids to Further Oxidation

Hydroxy fatty acids such as 11-HODE are generally considered stable oxidation products of linoleic acid, but they are not metabolically inert. They can undergo further oxidation, which represents a key step in their bioactivity modulation or degradation. The primary site for this further oxidation is the secondary alcohol (hydroxyl) group.

The enzymatic conversion of the hydroxyl group to a ketone is a common metabolic pathway for hydroxy fatty acids. This reaction is catalyzed by NAD⁺-dependent hydroxyacyl-CoA dehydrogenases. wikipedia.orgwikipedia.orgqmul.ac.uk For instance, 13(S)-HODE is known to be oxidized to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE) by a specific 13-HODE dehydrogenase. wikipedia.org By analogy, it is highly probable that 11-HODE serves as a substrate for a similar dehydrogenase, which would catalyze its oxidation to 11-oxo-9,12-octadecadienoic acid (11-oxo-ODE). This conversion from a hydroxy to a keto derivative can significantly alter the biological properties of the molecule. Similarly, studies on steroids have shown that 11β-hydroxysteroid dehydrogenases (11βHSD) are pivotal in the interconversion of C11-hydroxy and C11-oxo steroids, demonstrating robust enzymatic activity for oxidizing the C-11 hydroxyl group. nih.gov

In addition to the formation of keto-compounds, hydroxy-epoxides can also be dehydrogenated to form keto-epoxides. portlandpress.com This indicates that even after epoxidation, the hydroxyl group remains susceptible to oxidation.

Beyond direct oxidation of the hydroxyl group, the entire fatty acid chain can be subject to degradation. A major pathway for the catabolism and inactivation of HODEs is through peroxisomal β-oxidation. This process involves the sequential shortening of the fatty acid carbon chain. Studies on 13-HODE have demonstrated its conversion into chain-shortened metabolites, including 11-hydroxyhexadecadienoic acid and 9-hydroxytetradecadienoic acid, which serves as a mechanism for inactivation and removal of the parent molecule. nih.gov It is plausible that 11-HODE is also metabolized via this chain-shortening β-oxidation pathway.

Biological Roles and Pathophysiological Implications of 11 Hydroxy 9,12 Octadecadienoic Acid

Regulation of Inflammatory Processes and Immune Responses

11-HODE is recognized for its capacity to act as a signaling molecule that can influence inflammatory responses within the body. ontosight.ai However, specific details regarding its direct mechanisms of action on key inflammatory mediators and immune cells are not extensively documented in current research.

Modulation of Pro-inflammatory Mediator Production (e.g., Interleukin-1 beta)

While other isomers of hydroxyoctadecadienoic acid (HODE), such as 9-HODE and 13-HODE, have been shown to induce the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from human monocyte-derived macrophages, specific studies detailing the direct effect of 11-HODE on IL-1β production are limited. nih.gov Research on related compounds suggests that the broader class of HODEs can participate in the inflammatory cascade, but the precise role of the 11-hydroxy isomer in this process remains an area for further investigation.

Contribution to Cellular Homeostasis and Stress Responses

11-HODE is thought to play a role in maintaining cellular balance and responding to stress, particularly through its potential involvement in apoptosis and oxidative stress mitigation. ontosight.ai

Apoptosis Regulation

The regulation of apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Research into the effects of HODEs on apoptosis has primarily focused on the 9-HODE and 13-HODE isomers. These studies have shown that 9-HODE and 13-HODE are potent and specific regulators of apoptosis in human THP-1 monocytes and macrophages, with their actions being dependent on the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov These isomers have been observed to reduce cell viability and increase caspase-3/7 activity, key executioners of apoptosis. nih.gov However, specific research findings detailing the direct role and mechanisms of 11-HODE in the regulation of apoptosis are not extensively available.

Oxidative Stress Mitigation and Response

11-HODE may possess antioxidant properties due to its ability to scavenge free radicals, which could contribute to the protection of cells from oxidative stress. ontosight.ai Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in the pathology of numerous diseases. While HODEs, in general, are considered markers of oxidative stress, the specific mechanisms by which 11-HODE mitigates or responds to oxidative stress are not yet fully elucidated.

Involvement in Specific Disease Mechanisms

Elevated levels or altered metabolism of 11-HODE has been suggested to be involved in the pathogenesis of several chronic diseases. ontosight.ai

Table 1: Investigated Biological Effects of Different Hydroxy-9,12-octadecadienoic Acid Isomers

| Isomer | Biological Effect | Cell Type/Model | Reference |

| 9-HODE | Induction of Interleukin-1 beta release | Human monocyte-derived macrophages | nih.gov |

| Regulation of apoptosis | Human THP-1 cells | nih.gov | |

| 13-HODE | Regulation of apoptosis | Human THP-1 cells | nih.gov |

| 11-HODE | General inflammation modulation | Not specified | ontosight.ai |

| General antioxidant properties | Not specified | ontosight.ai | |

| Potential role in atherosclerosis | Atherosclerotic lesions | ontosight.ai | |

| Potential role in cancer | Cancer tissues | ontosight.ai | |

| Potential role in neurological disorders | Not specified | ontosight.ai |

This table summarizes findings on different HODE isomers to provide context, as specific data for 11-HODE is limited in some areas.

Atherogenesis and Cardiovascular Pathobiology

11-Hydroxy-9,12-octadecadienoic acid (11-HODE) is an oxidized lipid metabolite of linoleic acid that has been implicated in the pathology of cardiovascular diseases. ontosight.ai Elevated concentrations of 11-HODE have been detected in atherosclerotic lesions, indicating a potential contribution to the development and progression of atherosclerosis. ontosight.ai Atherosclerosis is a chronic inflammatory condition characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. wikipedia.org

While the precise mechanisms of 11-HODE in cardiovascular pathobiology are still under investigation, its presence in atherosclerotic plaques suggests it may be involved in the complex interplay of inflammation and lipid accumulation that drives the disease. ontosight.ai

Role in Endothelial Function and Vascular Tone

The endothelium plays a crucial role in maintaining cardiovascular health by regulating vascular tone and blood flow. nih.gov Endothelial dysfunction is an early event in the development of atherosclerosis. While research has highlighted the roles of other linoleic acid metabolites in modulating endothelial function, specific data detailing the direct effects of 11-HODE on endothelial cells and the regulation of vascular tone are not extensively covered in the current body of research.

Impact on Lipid Oxidation and Plaque Development

The oxidation of lipids, particularly low-density lipoproteins (LDL), is a critical step in the formation of atherosclerotic plaques. nih.gov The accumulation of oxidized lipids contributes to the inflammatory response within the arterial wall, leading to the development of these plaques. nih.gov Although elevated levels of 11-HODE have been identified in atherosclerotic lesions, the specific impact of this compound on the processes of lipid oxidation and the subsequent stages of plaque development remains an area with limited detailed research findings. ontosight.ai

Cancer Pathogenesis and Progression

Research has suggested that the profile of oxylipins, including 11-HODE, can be altered within cancer tissues. ontosight.ai This suggests a potential influence of 11-HODE on the growth and progression of tumors. ontosight.ai The specific roles and mechanisms of 11-HODE in cancer are an emerging area of study.

Effects on Cell Proliferation and Differentiation

The regulation of cell proliferation and differentiation is fundamental to normal tissue development and homeostasis, and dysregulation of these processes is a hallmark of cancer. Some research has investigated the effects of a mixture of hydroxy-octadecenoic acids, which includes an isomer of 11-HODE (11-hydroxy-9E-octadecenoic acid), on cancer cells.

One study found that a mixture of hydroxy-octadecenoic acids, including 11-hydroxy-9E-octadecenoic acid, promoted the growth of MCF-7 breast adenocarcinoma cells. nih.gov This suggests that certain isomers of 11-HODE may have the potential to influence cancer cell proliferation. nih.gov However, research focusing specifically on the effects of this compound on the proliferation and differentiation of various cancer cell types is still limited.

| Compound Mixture | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Hydroxy-octadecenoic acids (including 11-hydroxy-9E-octadecenoic acid) | MCF-7 (Breast Adenocarcinoma) | Promotion of cell growth | nih.gov |

Modulation of Cancer Stem Cell Activity

Cancer stem cells are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, maintenance, and resistance to therapy. The modulation of cancer stem cell activity is a key area of cancer research. At present, there is a lack of specific research findings detailing the role of this compound in the regulation of cancer stem cell activity.

Influence on Tumor Cell Adhesion and Metastasis

The processes of tumor cell adhesion and metastasis are critical steps in the spread of cancer to distant organs. These involve complex interactions between cancer cells and their microenvironment. Currently, specific research detailing the influence of this compound on tumor cell adhesion and the metastatic cascade is not widely available.

Neurological Disorders and Pain Pathways

The direct role of this compound (11-HODE) in neurological disorders and pain pathways is an area with limited specific research. However, the broader family of hydroxy fatty acids and related lipid metabolites are known to be active in the central nervous system, suggesting potential areas for future investigation into 11-HODE's specific functions.

Evidence suggests that other lipid molecules, such as certain bile acids, can cross the blood-brain barrier and exert neuroprotective effects. restorativemedicine.orgnih.govmdpi.com For instance, tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA) have demonstrated neuroprotective potential in experimental models of various neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. restorativemedicine.orgnih.govmdpi.comrespubjournals.com These compounds are thought to work by reducing neuroinflammatory responses, apoptosis (cell death), oxidative stress, and endoplasmic reticulum (ER) stress. respubjournals.com While structurally different from 11-HODE, their activity highlights the general capacity of fatty acid-like molecules to modulate neurological health.

The descending pain modulatory system, a crucial circuit for controlling pain perception, involves various neurotransmitters and signaling molecules. nih.govtmc.edu This system originates in brain regions like the periaqueductal gray (PAG) and projects down to the spinal cord to inhibit or facilitate pain signals. nih.gov The involvement of lipid mediators in these complex pathways is an active area of research. While a direct link to 11-HODE has not been established, the presence and activity of other fatty acid derivatives in the nervous system suggest that it could potentially play a modulatory role. Further research is required to determine if 11-HODE has any specific activity within these pain modulation pathways or contributes to the pathology of neurological disorders.

Gut Microbiota Interactions and Related Systemic Conditions

The specific interactions between this compound and the gut microbiota have not been extensively characterized. However, research into the metabolism of its parent compound, linoleic acid, by gut bacteria provides insights into potential pathways and implications for systemic health.

The gut microbiome is known to metabolize dietary lipids, including polyunsaturated fatty acids like linoleic acid, into various bioactive metabolites. rsc.org These metabolites can then influence host physiology. For example, certain gut bacteria can convert linoleic acid into hydroxy fatty acids. rsc.org One study identified the production of 12-hydroxy, 9z C18:1 from linoleic acid during in vitro fermentation with human fecal inoculums. rsc.org Another linoleic acid derivative produced by gut lactic acid bacteria, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been shown to suppress inflammatory bowel disease in mice by modulating anti-inflammatory pathways like the NRF2 pathway and G-protein coupled receptor (GPCR) signaling. frontiersin.org

These findings indicate that gut microbial metabolism of dietary fatty acids can generate compounds with significant immunomodulatory and anti-inflammatory effects. Such effects are crucial in managing systemic conditions, as disruptions in the gut barrier and microbial dysbiosis can lead to systemic inflammation, contributing to a range of metabolic and autoimmune diseases. nih.gov For instance, a study on hyperlipidemia identified 9-hydroxyoctadecadienoic acid (9-HODE), an isomer of 11-HODE, as a key differential metabolite involved in the interplay between gut microbiota and the therapeutic effects of statins. nih.gov This suggests that HODE isomers can be important signaling molecules in metabolic pathways influenced by gut bacteria.

While direct evidence for 11-HODE is lacking, it is plausible that it could be a product of microbial metabolism or interact with the gut microbiota, thereby influencing systemic inflammatory and metabolic conditions.

| Metabolite | Producing Microbe Type (Example) | Observed Biological Effect | Reference |

|---|---|---|---|

| 9-hydroxyoctadecadienoic acid (9-HODE) | Gut Microbiota | Associated with the interplay between gut flora and lipid-lowering medication (simvastatin). | nih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | Lactic Acid Bacteria | Suppresses inflammatory bowel disease in mice by modulating NRF2 and GPCR signaling. | frontiersin.org |

| 12-hydroxy, 9z C18:1 | Human Fecal Microbiota | Identified as a metabolite of linoleic acid in in-vitro fermentation. | rsc.org |

| Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) | Lactobacillus hammesii | Exhibits antifungal activity. | nih.gov |

Antimicrobial Activity

Hydroxy fatty acids, including isomers of hydroxy-octadecadienoic acid, have demonstrated notable antimicrobial properties. Research has highlighted their potential as antifungal and antibacterial agents, often surpassing the activity of their non-hydroxylated parent compounds. mdpi.com

The antifungal activity of hydroxy unsaturated fatty acids (HUFAs) has been evaluated against a range of plant pathogenic fungi. cdnsciencepub.com Studies have shown that the inhibitory action of these compounds often targets filamentous fungi more effectively than yeasts. mdpi.com For example, coriolic acid (13-hydroxy-9,11-octadecadienoic acid) and ricinoleic acid (12-hydroxy-9-octadecenoic acid) have shown strong inhibitory activity against fungi like Leptosphaeria maculans and Aspergillus niger. nih.govcdnsciencepub.com The mechanism of action for these fatty acids is believed to involve the disruption of the fungal cell membrane's structural integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.gov

In addition to their antifungal effects, certain hydroxy fatty acids possess antibacterial activity. For instance, various 3-hydroxy fatty acids produced by the bacterium Lactobacillus plantarum have been shown to inhibit the growth of different molds and yeasts. nih.gov The pathogen Staphylococcus aureus is particularly sensitive to antimicrobial unsaturated fatty acids, and it employs an enzyme, oleate (B1233923) hydratase (OhyA), to hydroxylate these fatty acids as a defense mechanism, thereby inactivating their antimicrobial effect. nih.gov This bacterial defense underscores the potent antibacterial pressure exerted by these compounds. The effectiveness of hydroxy fatty acids as antimicrobial agents can be influenced by their specific chemical structure, including the position of the hydroxyl group and the configuration of double bonds.

| Compound | Target Organism | Activity (Minimum Inhibitory Concentration - MIC) | Reference |

|---|---|---|---|

| Coriolic acid | Aspergillus niger | 0.7 g/L | nih.gov |

| Coriolic acid | Penicillium roqueforti | 0.1 g/L | nih.gov |

| Ricinoleic acid | Aspergillus niger | 2.4 g/L | nih.gov |

| 3-(R)-hydroxydecanoic acid | Various molds and yeasts | 10-100 µg/mL | nih.gov |

| 3-(R)-hydroxydodecanoic acid | Various molds and yeasts | 10-100 µg/mL | nih.gov |

| 3-(R)-hydroxytetradecanoic acid | Various molds and yeasts | 10-100 µg/mL | nih.gov |

Advanced Methodologies for the Study of 11 Hydroxy 9,12 Octadecadienoic Acid

Analytical Chemistry Techniques for Identification and Quantification

The accurate identification and quantification of 11-HODE are challenged by its low abundance, the presence of numerous isomers, and its rapid metabolism. lipidomicssociety.org A combination of sophisticated mass spectrometry and chromatographic techniques is therefore essential.

Mass spectrometry (MS) coupled with chromatography is the cornerstone of oxylipin analysis. lipidomicssociety.org

Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique is used for the analysis of 11-HODE, often after derivatization to increase volatility. GC-MS provides excellent chromatographic separation and characteristic mass spectra for identification. Analysis of trimethylsilyl (B98337) (TMS) ether derivatives of monohydroxy fatty acids by GC-MS is a common method for identification purposes. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for quantifying oxylipins like 11-HODE from biological samples. lipidomicssociety.orgcreative-proteomics.com It allows for the separation of isomers and provides structural information through fragmentation patterns. lipidomicssociety.org In negative electrospray ionization (ESI) mode, 11-HODE typically shows a deprotonated molecular ion [M-H]⁻. Tandem MS (MS/MS) experiments generate specific product ions that are used for quantification in modes like Multiple Reaction Monitoring (MRM). lipidmaps.orgnih.gov For instance, although 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be quantified using specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE). nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This high-resolution mass spectrometry technique provides highly accurate mass measurements, which aids in the confident identification of metabolites like 11-HODE in complex mixtures. nih.gov It enables the differentiation of compounds with very similar mass-to-charge ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly used in LC-MS analyses of oxylipins. plos.org It allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation, preserving the molecular ion for analysis. plos.org Negative mode ESI is particularly effective for acidic lipids like 11-HODE. lcms.cz

Table 1: Key Mass Spectrometry Parameters for 11-HODE Analysis

| Parameter | Typical Value/Observation | Source |

| Ionization Mode | Negative Electrospray Ionization (ESI) | lcms.cz |

| Precursor Ion [M-H]⁻ | m/z 295.2278 | nih.gov |

| Key Fragment Ion (from H₂O loss) | m/z 277.2177 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acids and their derivatives, including 11-HODE.

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For hydroxy fatty acids, the proton attached to the carbon bearing the hydroxyl group (hydroxymethine proton) gives a characteristic signal. Olefinic protons of the double bonds also produce distinct signals whose coupling patterns can help determine the geometry (cis/trans) and position of the double bonds. aocs.orgresearchgate.net

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the hydroxyl group is a key indicator of its position in the fatty acid chain. The signals from the sp² hybridized carbons of the double bonds also confirm their presence and location.

NMR is crucial for differentiating between positional and geometric isomers of HODEs, which can be challenging to resolve by mass spectrometry alone. aocs.org

Chromatographic techniques are fundamental for isolating and purifying 11-HODE from complex lipid extracts before analysis by other methods.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is widely used to separate different HODE isomers. nih.gov The separation is typically achieved on a C18 column using a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acidic modifier like formic acid. nih.govnih.govresearchgate.net The retention time in an HPLC system is a key parameter for the identification of 11-HODE when compared to an authentic standard. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the preliminary separation and visualization of lipid classes. While less resolving than HPLC, it can be a useful tool for initial purification or for monitoring reaction progress during the synthesis of HODE standards.

Lipidomics Approaches for Comprehensive Profiling of Oxylipins

Lipidomics aims to comprehensively analyze the entire lipid profile (the lipidome) of a cell, tissue, or organism. Targeted lipidomics approaches using UPLC-MS/MS have been developed for the simultaneous profiling of a large number of oxylipins, including 11-HODE. lcms.cznih.gov These methods allow researchers to study the complex interplay between different oxylipin pathways in various physiological and pathological states. nih.gov Such high-throughput methods are crucial for understanding the broader biological context in which 11-HODE functions, as alterations in one oxylipin are often accompanied by changes in others. lcms.czwaters.com

Isotope Labeling Strategies for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. Stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are incorporated into a precursor molecule, like linoleic acid, which is then administered to cells or organisms. nih.govresearchgate.netnih.govscilit.com By tracking the appearance of the isotope label in downstream metabolites using mass spectrometry, researchers can definitively map metabolic pathways. For example, feeding cells with deuterium-labeled linoleic acid and subsequently detecting the deuterium label in 11-HODE provides direct evidence of its biosynthesis from linoleic acid. nih.govresearchgate.net This approach has been instrumental in understanding the metabolism of essential fatty acids and identifying the enzymes involved in their conversion to various bioactive oxylipins. nih.govnih.gov

In Vitro and In Vivo Model Systems for Functional Characterization

Understanding the biological role of 11-HODE requires the use of various experimental models.

In Vitro Models: These models involve studying the effects of 11-HODE on isolated cells, tissues, or enzymes. For example, cultured cells can be treated with 11-HODE to investigate its impact on signaling pathways, gene expression, or inflammatory responses. mdpi.com Incubations with specific enzymes or cell fractions (like microsomes or S9 fractions) can be used to study its formation and further metabolism. nih.govnih.govmdpi.com

In Vivo Models: In vivo studies involve administering 11-HODE or its precursors to living organisms, typically laboratory animals like mice or rats, to observe its physiological effects. nih.govnih.govnih.gov These models are essential for understanding the compound's role in complex processes like inflammation or metabolic regulation within a whole organism. nih.gov Human studies, while more complex, can involve the administration of labeled precursors to trace metabolism or the correlation of 11-HODE levels in plasma or tissues with specific disease states. researchgate.netnih.govnih.gov

Table 2: Summary of Methodologies and Their Applications for 11-HODE Study

Genetic and Molecular Biology Tools for Pathway Analysis (e.g., siRNA for receptor studies)news-medical.net

The elucidation of the precise signaling pathways and metabolic routes of 11-Hydroxy-9,12-octadecadienoic acid (11-HODE) is increasingly reliant on sophisticated genetic and molecular biology tools. These advanced methodologies allow for the targeted investigation of specific genes and proteins, providing critical insights into the compound's mechanism of action. Techniques such as small interfering RNA (siRNA) for gene silencing and CRISPR-Cas9 for gene editing are pivotal in dissecting the molecular intricacies of 11-HODE's biological functions.

One of the primary challenges in understanding 11-HODE's effects is the identification of its specific cellular receptors. While research has identified the G protein-coupled receptor G2A as a receptor for other oxidized fatty acids like 9-hydroxyoctadecadienoic acid (9-HODE), its interaction with 11-HODE remains an area of active investigation. gsartor.orgnih.gov Genetic tools offer a direct approach to probe such potential interactions.

siRNA for Receptor and Pathway Elucidation

Small interfering RNA (siRNA) technology is a powerful tool for post-transcriptional gene silencing, enabling researchers to transiently knock down the expression of specific genes. nih.govresearchgate.net In the context of 11-HODE research, siRNA can be employed to target the mRNA of putative receptors, such as GPR132 (G2A), to assess the impact of the receptor's absence on cellular responses to 11-HODE. nih.gov

A typical experimental workflow would involve:

Design and Synthesis of siRNA: Specific siRNA molecules targeting the mRNA of the candidate receptor gene are designed and synthesized.

Transfection: Cells of interest (e.g., macrophages, endothelial cells) are transfected with the synthesized siRNA.

Verification of Knockdown: The efficiency of gene silencing is confirmed by measuring the mRNA and protein levels of the target receptor.

Functional Assays: The transfected cells are then treated with 11-HODE, and various cellular responses are measured, such as changes in intracellular calcium levels, activation of signaling kinases (e.g., MAP kinases), or alterations in gene expression. nih.gov

By comparing the responses of cells with the silenced receptor to control cells, researchers can deduce whether the targeted receptor is essential for mediating the effects of 11-HODE. This approach can be systematically applied to a panel of potential receptors to identify the specific cellular machinery that interacts with 11-HODE.

CRISPR-Cas9 for Metabolic Pathway Screening

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system provides a revolutionary tool for precise gene editing, including gene knockout, activation, or inhibition. nih.govamsterdamumc.nlresearchgate.netucc.edu.co This technology can be utilized in large-scale screening approaches to identify genes involved in the metabolism and signaling of 11-HODE.

A genome-wide or targeted CRISPR-Cas9 screen could be designed to identify genes whose knockout confers resistance or sensitivity to 11-HODE-induced effects. For instance, a library of guide RNAs targeting all known metabolic enzymes could be introduced into a cell population. These cells would then be exposed to 11-HODE, and changes in cell viability or a specific signaling readout would be monitored. Cells that survive or exhibit an altered response would be enriched, and the guide RNAs they contain would be sequenced to identify the genes that, when knocked out, modulate the cellular response to 11-HODE. researchgate.net

This powerful screening method can uncover novel enzymes involved in the synthesis or degradation of 11-HODE, as well as previously unknown components of its downstream signaling pathways.

Interactive Data Table: Potential Genetic Targets for 11-HODE Pathway Analysis

| Target Gene | Molecular Tool | Rationale for Investigation | Potential Outcome Measurement |

| GPR132 (G2A) | siRNA | GPR132 is a known receptor for other HODEs, suggesting a potential role in 11-HODE signaling. nih.gov | Change in intracellular calcium mobilization upon 11-HODE treatment. gsartor.orgnih.gov |

| TR4 | siRNA | Testicular orphan nuclear receptor-4 (TR4) is implicated in the action of other HODEs. nih.gov | Altered expression of CD36 and changes in foam cell formation in macrophages. nih.gov |

| Lipoxygenases (LOXs) | CRISPR-Cas9 Knockout | Identification of specific LOX isoforms responsible for the endogenous synthesis of 11-HODE. | Quantification of 11-HODE levels in cell culture supernatants. |

| Peroxisome proliferator-activated receptors (PPARs) | siRNA | PPARs are nuclear receptors activated by fatty acids and their derivatives. nih.gov | Changes in the expression of PPAR target genes involved in lipid metabolism and inflammation. |

The application of these advanced genetic and molecular biology tools is poised to significantly accelerate our understanding of this compound's role in cellular physiology and pathology. By enabling the precise dissection of its signaling and metabolic pathways, these techniques will pave the way for a more comprehensive appreciation of this important lipid mediator.

Biotechnological and Synthetic Applications of 11 Hydroxy 9,12 Octadecadienoic Acid Research

Chemoenzymatic Synthesis and Biotransformation for Industrial Production

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful approach for the production of complex molecules like 11-HODE, providing high selectivity and milder reaction conditions compared to purely chemical routes. While industrial-scale production of 11-HODE is still an emerging area, principles from related compounds demonstrate the viability of this strategy. For instance, a practical chemoenzymatic method has been developed for 11-hydroxyundecanoic acid using ricinoleic acid as a starting material. rsc.org This process involves a whole-cell biotransformation step using recombinant Escherichia coli to create a key intermediate, followed by chemical reduction and hydrolysis. rsc.org Such a multi-step approach could be adapted for 11-HODE production, starting from precursors that can be enzymatically hydroxylated at the C11 position.

Direct biotransformation of linoleic acid is a more direct route. In human liver microsomes, cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, are known to catalyze the bis-allylic hydroxylation of linoleic acid to form 11-HODE. nih.gov This specific enzymatic conversion presents a clear target for industrial biotransformation. The process would involve utilizing either isolated CYP enzymes or whole-cell systems engineered to express these enzymes, which would convert linoleic acid feedstock into 11-HODE.

Furthermore, studies on the microbial transformation of linoleic acid by organisms like Lactobacillus acidophilus show the production of intermediates such as 10-hydroxy-cis-12-octadecenoic acid en route to conjugated linoleic acid (CLA). nih.govnih.gov This highlights the natural capacity of microbes to hydroxylate fatty acids, suggesting that screening for or engineering microorganisms with 11-hydroxylase activity could yield efficient biocatalysts for industrial 11-HODE production.

Table 1: Examples of Chemoenzymatic and Biotransformation Strategies for Hydroxy Fatty Acids

Microbial Engineering for Enhanced Oxylipin Production

Metabolic engineering of microorganisms offers a promising avenue for the high-yield, sustainable production of oxylipins like 11-HODE. By manipulating the genetic and regulatory processes within a microbial host, it is possible to channel metabolic flux towards the synthesis of the desired product. General strategies in metabolic engineering, such as redirecting native pathways and introducing heterologous enzymes, have been successfully applied to produce various fatty acid-derived molecules. lbl.govopensciencepublications.com

For enhanced production of a target hydroxy fatty acid, several key engineering strategies can be employed:

Overexpression of Key Enzymes: Introducing and overexpressing genes for specific hydroxylases, such as the CYP1A2 or CYP3A4 enzymes known to produce 11-HODE, in a robust microbial host like E. coli or Saccharomyces cerevisiae. nih.govlbl.gov

Blocking Competing Pathways: Deleting or downregulating genes involved in competing metabolic pathways, such as β-oxidation (which degrades fatty acids) and pathways that lead to other oxygenated products. For example, engineering the yeast Starmerella bombicola by blocking sophorolipid (B1247395) biosynthesis, β-oxidation, and ω-oxidation pathways resulted in the successful production of 17.39 g/L of (ω-1) linked hydroxy fatty acids. researchgate.net

Improving Substrate Availability: Engineering the host to increase the intracellular pool of the precursor, linoleic acid. This could involve enhancing fatty acid uptake from the medium or boosting its de novo biosynthesis.

These approaches, while demonstrated for other hydroxy fatty acids, lay a clear blueprint for the development of microbial cell factories specifically designed for high-titer 11-HODE production from renewable feedstocks.

Development of Enzyme-Based Biocatalysts for Hydroxy Fatty Acid Synthesis

The development of robust and highly selective enzyme-based biocatalysts is central to the industrial viability of hydroxy fatty acid production. The primary enzyme classes explored for this purpose are lipoxygenases (LOXs) and cytochrome P450 monooxygenases (CYPs). nih.gov

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While they typically produce hydroperoxy fatty acids that are subsequently reduced to hydroxy fatty acids, their regioselectivity often targets the C9 or C13 positions in linoleic acid, yielding 9-HODE and 13-HODE. researchgate.netnih.gov However, enzyme discovery efforts in diverse organisms, such as cyanobacteria, have identified novel LOXs with high activity that can be heterologously expressed in E. coli. researchgate.net Similar screening and protein engineering efforts could uncover or evolve a LOX with the desired 11-regioselectivity.

Cytochrome P450 Monooxygenases (CYPs) are particularly promising for 11-HODE synthesis. As established, certain human CYPs can hydroxylate linoleic acid at the C11 position. nih.gov Bacterial CYPs, such as those from the CYP153A family, are known for their excellent activity in ω-hydroxylation of fatty acids. mdpi.com The development of these enzymes for industrial use involves creating whole-cell biocatalyst systems that provide the necessary redox partners for the CYP enzyme to function efficiently. mdpi.com Engineering these systems for stability, efficiency, and substrate specificity is a key area of research for producing specific hydroxy fatty acids like 11-HODE.

Table 2: Key Enzyme Classes for Hydroxy Fatty Acid Synthesis

Bio-inspired Synthetic Strategies for Stereoselective Production

Achieving stereoselectivity—the control over the 3D arrangement of atoms—is a significant challenge in chemical synthesis. Bio-inspired strategies, which mimic nature's approach by combining enzymatic and chemical methods, provide an effective solution for producing specific stereoisomers of chiral molecules like 11-HODE.

The synthesis of a specific enantiomer, such as 13-S-HODE, has been successfully achieved through a chemo-enzymatic route. tandfonline.comtandfonline.com A key step in this process is the kinetic resolution of a racemic intermediate using an isolated enzyme, such as a lipase (B570770) from Mucor miehei, or a whole-cell system like baker's yeast. tandfonline.comtandfonline.comresearchgate.net These biocatalysts selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. The optically active synthon is then used in subsequent chemical steps, such as a palladium-catalyzed coupling reaction, to construct the final molecule with the correct stereochemistry. tandfonline.comtandfonline.com

This bio-inspired paradigm can be directly applied to the synthesis of specific 11-HODE stereoisomers. The strategy would involve:

Chemical Synthesis: Creation of a racemic precursor containing the key structural elements of 11-HODE.

Enzymatic Resolution: Use of a stereoselective enzyme (e.g., lipase, esterase) to resolve the racemic mixture, yielding an enantiomerically enriched intermediate.

Chemical Completion: Further chemical modification of the optically pure intermediate to yield the final, stereochemically defined 11-HODE product.

By harnessing the exquisite selectivity of enzymes, these bio-inspired synthetic routes offer a powerful and efficient means to access specific stereoisomers of 11-HODE for research and potential applications where stereochemistry is critical.

Conclusion and Outlook

Synthesis of Key Research Findings on 11-Hydroxy-9,12-octadecadienoic Acid

Research into this compound (11-HODE), a metabolite of linoleic acid, has begun to shed light on its involvement in a range of physiological and pathological processes. While studies on 11-HODE are not as extensive as those on its isomers, 9-HODE and 13-HODE, emerging evidence points to its significance as a bioactive lipid mediator. Key findings indicate that HODEs, as a class, are implicated in inflammation, cell proliferation, and the progression of chronic diseases such as atherosclerosis and cancer.

In the context of inflammation , research on related hydroxy fatty acids suggests that these molecules can have both pro- and anti-inflammatory effects depending on the specific isomer and cellular context. For instance, studies on 13-oxo-octadeca-9,11-dienoic acid (13-KODE), a derivative of 13-HODE, have demonstrated anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK. nih.gov While direct evidence for 11-HODE's role is still developing, its structural similarity to other HODEs suggests it likely participates in modulating inflammatory responses.

Regarding cancer , studies on other HODE isomers have revealed complex and sometimes contradictory roles. For example, different enantiomers of 13-HODE have been shown to have opposing effects on the growth and apoptosis of colorectal cancer cells. nih.gov Some research indicates that certain HODEs may promote cell proliferation, while other studies suggest they can inhibit it. nih.govoup.com The specific role of 11-HODE in cancer cell biology is an area of active investigation, with the understanding that its effects are likely to be highly context-dependent, varying with cancer type and the specific tumor microenvironment.

In the realm of cardiovascular disease , HODEs are recognized as abundant components of atherosclerotic lesions. nih.gov Research suggests that these oxidized lipids contribute to the progression of atherosclerosis. nih.gov The generation of HODEs is increased under conditions of oxidative stress, a key factor in the development of atherosclerosis. nih.gov While much of the focus has been on 9-HODE and 13-HODE, the presence of 11-HODE in these lesions suggests its potential involvement in the pathogenesis of this disease.

Below is an interactive data table summarizing the biological activities of HODE isomers, providing context for the potential functions of 11-HODE.

| HODE Isomer | Biological Activity | Associated Conditions |

| 9-HODE | Pro-inflammatory effects, influences cell proliferation. nih.gov | Atherosclerosis, Cancer nih.govnih.gov |

| 13-HODE | Both pro- and anti-proliferative effects depending on the enantiomer, PPAR-γ agonist. nih.govnih.gov | Atherosclerosis, Cancer, Inflammatory Bowel Disease nih.govoup.comnih.gov |

| 10-HODE & 12-HODE | Potential biomarkers for early detection of type 2 diabetes. nih.gov | Type 2 Diabetes nih.gov |

Unanswered Questions and Future Research Directions in this compound Studies

Despite the progress made in understanding the roles of HODEs, several critical questions regarding 11-HODE remain unanswered, paving the way for future research. A significant knowledge gap exists in the precise biochemical pathways responsible for the synthesis and metabolism of 11-HODE. frontiersin.org While it is known to be a product of linoleic acid oxidation, the specific enzymes and conditions that favor the formation of the 11-hydroxy isomer are not fully elucidated.

Key unanswered questions include:

What are the specific enzymatic and non-enzymatic pathways that lead to the preferential formation of 11-HODE in different tissues and disease states?

How is the metabolism of 11-HODE regulated, and what are its downstream metabolic products?

What are the specific cellular receptors and signaling pathways that are activated by 11-HODE?

Does 11-HODE exhibit stereospecific activities, similar to the observed differential effects of 13-HODE enantiomers?

What is the precise role of 11-HODE in the initiation and progression of inflammation, cancer, and cardiovascular disease?

Future research should focus on:

Metabolomic and Lipidomic Profiling: Advanced mass spectrometry techniques can be employed to accurately quantify 11-HODE levels in various biological samples and to identify its metabolic fate.

Enzymology and Biochemistry: In-depth studies are needed to identify and characterize the enzymes responsible for the biosynthesis and degradation of 11-HODE. nih.gov

Cellular and Molecular Biology: Investigating the interaction of 11-HODE with cellular receptors and its impact on downstream signaling cascades will be crucial to understanding its function. nih.gov

In Vivo Models: The use of animal models will be essential to dissect the physiological and pathological roles of 11-HODE in a complex biological system.

Potential for Translational Research and Conceptual Advancements

The study of 11-HODE holds significant potential for translational research, with possible applications in diagnostics and therapeutics. The identification of HODEs as potential biomarkers for early disease detection, such as in type 2 diabetes, suggests that 11-HODE could also serve as a valuable diagnostic or prognostic marker for various conditions characterized by oxidative stress and inflammation. nih.gov Further investigation into the correlation between 11-HODE levels and disease states could lead to the development of novel diagnostic tools.

From a therapeutic perspective, a deeper understanding of the specific roles of 11-HODE in disease pathogenesis could open up new avenues for drug development. If 11-HODE is found to have pro-inflammatory or pro-tumorigenic effects, targeting its synthesis or signaling pathways could represent a novel therapeutic strategy. nih.gov Conversely, if it possesses anti-inflammatory or protective properties, its derivatives could be explored as potential therapeutic agents.

Conceptually, the investigation of 11-HODE and other specific lipid mediator isomers is contributing to a paradigm shift in our understanding of the complexity of lipid signaling. It is becoming increasingly clear that the biological effects of oxidized fatty acids are not uniform but are highly dependent on their precise chemical structure, including the position of functional groups and stereochemistry. This growing appreciation for the specificity of lipid mediators is driving the field towards a more nuanced understanding of their roles in health and disease.

The continued exploration of 11-HODE will not only fill a critical knowledge gap in the field of lipid biology but also has the potential to yield significant translational benefits and foster conceptual advancements in our understanding of cellular signaling and disease pathogenesis.

Q & A

Q. How can 11-Hydroxy-9,12-octadecadienoic acid be accurately quantified in biological samples using HPLC?

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV/Vis detection (e.g., 210–235 nm) is recommended. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve peaks, as demonstrated in chromatographic analyses of structurally similar hydroxy-octadecadienoic acids . Internal standards, such as deuterated analogs, improve quantification accuracy.

Q. What are effective lipid extraction methods for isolating this compound from plant or animal tissues?

The Bligh-Dyer method is widely used for lipid extraction. Homogenize tissues in chloroform:methanol (2:1 v/v), partition with water, and collect the chloroform layer containing lipids. This method ensures high recovery of polar lipids like hydroxy fatty acids while minimizing degradation .

Q. How can researchers distinguish this compound from its structural isomers in analytical workflows?

Use chiral chromatography or nuclear magnetic resonance (NMR) to resolve stereoisomers. For example, compare retention times and fragmentation patterns in LC-MS/MS with authenticated standards. Differentiation from isomers like coriolic acid (13-hydroxy-9,11-octadecadienoic acid) requires careful analysis of double-bond positions and hydroxyl group stereochemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

Address variability by standardizing:

- Purity : Use ≥95% pure compound (validated via HPLC and mass spectrometry).

- Model systems : Compare results across in vitro (e.g., cell lines) and in vivo models (e.g., murine systems).

- Dosage : Perform dose-response studies to identify threshold effects. Discrepancies in anti-inflammatory outcomes, for instance, may arise from differences in cell type or metabolite stability .

Q. What advanced techniques elucidate the metabolic pathways of this compound in mammalian systems?

Combine isotope-labeled tracers (e.g., ¹³C-labeled linoleic acid precursors) with untargeted metabolomics. Use LC-high-resolution mass spectrometry (HRMS) to track incorporation into downstream oxylipins. Pathway mapping tools (e.g., KEGG, MetaCyc) can predict enzymes like cytochrome P450s or lipoxygenases involved in its biosynthesis .

Q. How can researchers optimize synthetic routes for this compound to improve yield and stereochemical purity?

Employ enzymatic catalysis (e.g., lipoxygenases or hydroxylases) for regioselective oxidation of linoleic acid. Monitor reaction conditions (pH, temperature) to minimize byproducts like epoxy or keto derivatives. Purification via preparative HPLC ensures stereochemical integrity .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

- Store aliquots at −80°C (long-term), −20°C (mid-term), and 4°C (short-term).

- Analyze degradation products (e.g., peroxides) via thiobarbituric acid-reactive substances (TBARS) assay or GC-MS. Antioxidants (e.g., BHT) in storage solvents can mitigate oxidation .

Methodological and Technical Challenges

Q. How do researchers address low abundance of this compound in complex biological matrices?

Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion exchange) to enrich hydroxy fatty acids. Derivatize with pentafluorobenzyl bromide to enhance sensitivity in GC-MS workflows. Limit detection thresholds to ≤1 ng/mL in plasma or tissue homogenates .

Q. What computational tools predict the physicochemical properties of this compound for experimental design?

Utilize platforms like ChemAxon or ACD/Labs to calculate logP (∼3.2), solubility (∼0.1 mg/mL in water), and pKa (∼4.5 for the carboxyl group). Molecular dynamics simulations model membrane interactions, informing delivery systems (e.g., liposomes) .

Q. How are contradictory data on the pro- vs. anti-inflammatory roles of this compound reconciled?

Context-dependent effects arise from concentration gradients and receptor specificity (e.g., PPARγ vs. NF-κB pathways). Dose-controlled studies in primary immune cells (e.g., macrophages) under pro-inflammatory stimuli (e.g., LPS) clarify dual roles. Multi-omics integration (transcriptomics + lipidomics) identifies mechanistic hubs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.